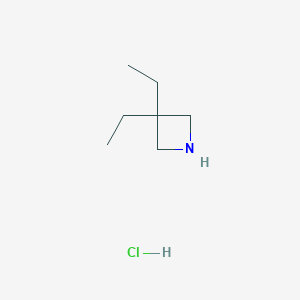

3,3-Diethylazetidine hydrochloride

Description

Properties

IUPAC Name |

3,3-diethylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-7(4-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZQNEMLAVAXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Studies of Azetidine Ring Systems

Functionalization and Derivatization with Ring Retention

Electrophilic Trapping and Nucleophilic Substitutions

The reactivity of the azetidine (B1206935) ring is significantly influenced by the substituents on the nitrogen and carbon atoms. In the case of 3,3-diethylazetidine (B13016976) hydrochloride, the nitrogen atom is protonated, which profoundly affects its nucleophilicity and the reactivity of the ring.

Electrophilic Trapping: In its hydrochloride salt form, the nitrogen lone pair of 3,3-diethylazetidine is unavailable for direct reaction with electrophiles. To engage in electrophilic trapping reactions, the free base of 3,3-diethylazetidine would typically be required. Deprotonation would render the nitrogen atom nucleophilic, allowing it to react with a variety of electrophiles. However, the presence of two ethyl groups at the C3 position introduces significant steric hindrance around the nitrogen atom, which could modulate its reactivity compared to less substituted azetidines.

Nucleophilic Substitutions: The azetidine ring, particularly when activated, is susceptible to nucleophilic attack, leading to either ring-opening or substitution at a ring carbon. For 3,3-diethylazetidine hydrochloride, the protonated nitrogen can activate the ring towards nucleophilic attack, although less effectively than N-acyl or N-sulfonyl groups.

Ring-opening reactions of azetidinium ions with various nucleophiles are well-documented for other substituted azetidines. These reactions typically proceed via an SN2 mechanism, with the regioselectivity of the attack being influenced by the substitution pattern on the ring. In the case of a 3,3-disubstituted azetidinium ion, nucleophilic attack would be expected to occur at the less sterically hindered C2 or C4 positions, leading to the formation of functionalized linear amines. The specific conditions and the nature of the nucleophile would be critical in determining the reaction outcome.

It is important to note that without specific experimental data for 3,3-diethylazetidine hydrochloride, the following table is illustrative of the types of nucleophilic substitution reactions azetidines can undergo and should not be taken as experimentally verified for this specific compound.

Table 1: Illustrative Nucleophilic Substitution Reactions of Azetidine Systems

| Nucleophile | Potential Product Type | Reaction Conditions (General) |

| Azide (N₃⁻) | Ring-opened azido-amine | Aprotic solvent, heat |

| Thiolate (RS⁻) | Ring-opened thioether-amine | Basic conditions |

| Cyanide (CN⁻) | Ring-opened cyano-amine | Polar aprotic solvent |

| Grignard Reagent (RMgX) | C-Alkylated azetidine (ring-opening less common) | Anhydrous ether |

Transition Metal-Catalyzed Functionalization

Transition metal catalysis offers powerful tools for the functionalization of C-H bonds, including those within the azetidine framework. While direct C-H functionalization of 3,3-diethylazetidine hydrochloride is challenging due to the electron-deficient nature of the protonated ring, reactions on the corresponding N-substituted derivatives are more feasible.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, have been employed for the arylation of azetidines. These reactions typically require an N-protecting or directing group to facilitate the catalytic cycle. For a 3,3-diethylazetidine derivative, a key challenge would be to achieve regioselective functionalization at the C2 or C4 positions, overcoming the steric hindrance imposed by the diethyl groups at C3.

Recent advances have focused on the development of catalysts that can functionalize even remote C(sp³)–H bonds. These methods often rely on directing groups to achieve high selectivity. While no specific examples for 3,3-diethylazetidine are documented, it is conceivable that with an appropriate N-directing group, transition metal-catalyzed C-H activation could be a viable strategy for introducing further complexity into the molecule.

Table 2: Potential Transition Metal-Catalyzed Reactions on N-Substituted 3,3-Diethylazetidine Derivatives

| Reaction Type | Catalyst (General) | Potential Functionalization |

| Suzuki Coupling | Pd(0) complexes | C-Arylation |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) complexes | C-N bond formation |

| C-H Activation/Functionalization | Pd(II), Rh(III), or Ru(II) complexes | C-H arylation, alkenylation, etc. |

Photochemical Functionalization Strategies

Photochemical methods provide unique pathways for the synthesis and functionalization of strained ring systems like azetidines. The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for constructing the azetidine ring.

For a pre-formed ring system like 3,3-diethylazetidine, photochemical reactions could potentially be used for functionalization. For instance, Norrish-type reactions of N-acyl derivatives could lead to ring expansion or fragmentation. Furthermore, photoredox catalysis has emerged as a mild and efficient method for generating radicals that can engage in various transformations. An N-substituted 3,3-diethylazetidine could potentially be functionalized through photoredox-mediated processes, although the steric bulk at the C3 position would likely play a significant role in directing the reactivity.

Given the lack of specific literature on the photochemical behavior of 3,3-diethylazetidine, the following table presents a conceptual outline of possible photochemical transformations based on general principles of azetidine chemistry.

Table 3: Conceptual Photochemical Functionalization of N-Acyl 3,3-Diethylazetidine Derivatives

| Reaction Type | Light Source | Potential Outcome |

| Norrish Type I | UV light | Ring cleavage/rearrangement |

| Norrish Type II | UV light | Intramolecular hydrogen abstraction/cyclization |

| Photoredox-mediated C-H Functionalization | Visible light with photocatalyst | Introduction of new functional groups |

Advanced Characterization and Analytical Methodologies in Azetidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3,3-diethylazetidine (B13016976) hydrochloride, ¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the proton signals would confirm the presence of the ethyl groups and the azetidine (B1206935) ring protons. The ethyl groups would be expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The methylene protons on the azetidine ring (at positions 2 and 4) would likely appear as singlets or complex multiplets depending on their chemical equivalence and coupling to the N-H proton. The proton on the nitrogen atom would likely be broadened and its chemical shift dependent on the solvent and concentration. The protonation of the nitrogen atom by HCl is expected to cause a downfield shift for the adjacent protons compared to the free base. acs.org

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. This would include signals for the methyl and methylene carbons of the ethyl groups, the quaternary carbon at position 3 of the azetidine ring, and the methylene carbons at positions 2 and 4. The chemical shifts of these carbons provide insight into their electronic environment. nih.gov For instance, carbons adjacent to the protonated nitrogen atom would be shifted downfield. acs.org

Further structural confirmation could be obtained using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Table 1: Expected NMR Data for 3,3-Diethylazetidine Hydrochloride

| Technique | Information Provided | Expected Features for 3,3-Diethylazetidine Hydrochloride |

|---|---|---|

| ¹H NMR | Number of unique proton environments, spin-spin coupling patterns, and integration. | Signals corresponding to ethyl groups (triplet and quartet) and azetidine ring protons. Downfield shift of protons near the N⁺-H group. |

| ¹³C NMR | Number of unique carbon environments. | Signals for the quaternary C3, ring CH₂ (C2, C4), and ethyl group carbons (CH₂ and CH₃). |

A patent for a compound containing the 3,3-diethylazetidin-1-yl moiety reported ¹H NMR data for the final product, but not for the 3,3-diethylazetidine hydrochloride starting material itself. justia.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 3,3-diethylazetidine hydrochloride, MS would be used to confirm the mass of the 3,3-diethylazetidine cation.

In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. For 3,3-diethylazetidine, the protonated molecule [M+H]⁺ would be expected as the base peak, where M is the neutral 3,3-diethylazetidine. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the ion, which can be used to confirm the elemental formula (C₇H₁₆N⁺ for the cation).

Fragmentation patterns observed in the mass spectrum can also provide structural information. For the 3,3-diethylazetidine cation, characteristic fragmentation would involve the loss of ethyl groups or cleavage of the azetidine ring. The study of the mass spectra of azetidines and their derivatives can provide valuable insights into their structure and stability. adelaide.edu.au

Table 2: Predicted Mass Spectrometry Data for 3,3-Diethylazetidine

| Ion Species | Predicted m/z | Information Provided |

|---|---|---|

| [M+H]⁺ | 114.12773 | Molecular weight of the protonated free base. |

| [M+Na]⁺ | 136.10967 | Adduct with sodium, confirming molecular weight. |

| [M]⁺ | 113.11990 | Molecular ion of the free base. |

Predicted data from PubChem for 3,3-diethylazetidine.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3,3-diethylazetidine hydrochloride would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational modes include the N-H stretching vibration of the secondary ammonium (B1175870) salt, which typically appears as a broad band in the region of 2700-3300 cm⁻¹. The C-H stretching vibrations of the ethyl and azetidine methylene groups would be observed around 2850-3000 cm⁻¹. C-H bending vibrations would appear in the 1350-1480 cm⁻¹ region. The presence of the azetidine ring itself can be confirmed by characteristic ring vibrations, though these can be complex. tandfonline.com The general features of the FT-IR absorption bands of 2-azetidinone derivatives show a characteristic carbonyl group absorption, which would be absent in the case of 3,3-diethylazetidine hydrochloride. researchgate.net The study of IR spectra of various N-substituted aziridine (B145994) compounds can also provide comparative insights. acs.org

Table 3: Expected Infrared Absorption Bands for 3,3-Diethylazetidine Hydrochloride

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N⁺-H | 2700-3300 (broad) | Stretching |

| C-H (alkane) | 2850-3000 | Stretching |

| CH₂ | ~1465 | Bending (scissoring) |

| CH₃ | ~1450 and ~1375 | Bending (asymmetric and symmetric) |

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 3,3-diethylazetidine hydrochloride, single-crystal X-ray diffraction would provide definitive information about its solid-state structure, including bond lengths, bond angles, and the conformation of the azetidine ring. It would also reveal the nature of the intermolecular interactions, such as the hydrogen bonding between the ammonium proton and the chloride anion. nih.govnih.gov

The azetidine ring can adopt a puckered conformation to relieve ring strain. X-ray diffraction would determine the exact degree of puckering. In the crystal lattice, the ions would be arranged in a regular pattern, stabilized by electrostatic interactions and hydrogen bonds. The N⁺-H···Cl⁻ hydrogen bond is a particularly important feature that would be characterized in detail. nih.gov In cases where suitable single crystals are difficult to obtain, X-ray powder diffraction (XRPD) can be used to characterize the crystalline form of the material. acs.org

Although no specific crystal structure data for 3,3-diethylazetidine hydrochloride was found in the searched literature, analysis of related hydrochloride salts shows the importance of hydrogen bonding in the crystal packing. nih.govresearchgate.net

Table 4: Information Obtainable from X-ray Diffraction of 3,3-Diethylazetidine Hydrochloride

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the 3,3-diethylazetidinium cation and its interaction with the chloride anion. |

| Hydrogen Bonding Parameters | The distances and angles of the N⁺-H···Cl⁻ hydrogen bonds and other intermolecular interactions. |

Chromatographic Separation Techniques (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. For the synthesis of 3,3-diethylazetidine hydrochloride, Thin-Layer Chromatography (TLC) would likely be used to monitor the progress of the reaction and to determine the appropriate solvent system for purification.

Column chromatography is a standard method for the purification of azetidine derivatives on a larger scale. acs.orgnih.gov The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a solvent or a mixture of solvents) would be optimized to achieve good separation of the desired product from any starting materials, byproducts, or impurities. For a basic compound like an amine, a deactivated stationary phase or the addition of a small amount of a basic modifier (like triethylamine) to the eluent might be necessary to prevent tailing and improve the separation. The purification of L-azetidine-2-carboxylic acid has been reported without the need for column chromatography, which is advantageous for large-scale synthesis. clockss.org

Table 5: Chromatographic Methods for the Analysis and Purification of 3,3-Diethylazetidine Hydrochloride

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment, and solvent system optimization. | Silica gel or alumina | A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with a basic additive. |

| Column Chromatography | Preparative purification. | Silica gel or alumina | Gradient or isocratic elution with a solvent system determined by TLC analysis. |

| Gas Chromatography (GC) | Purity assessment of the free base (3,3-diethylazetidine). | Capillary column with a suitable stationary phase (e.g., polysiloxane). | Inert carrier gas (e.g., helium or nitrogen). |

Future Perspectives and Research Gaps in 3,3 Diethylazetidine Hydrochloride Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Future research should prioritize the development of catalytic methods, such as those employing transition metals or photoredox catalysis, to construct the azetidine (B1206935) ring with high atom economy. nih.gov For instance, the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has shown promise for the synthesis of substituted azetidines and could potentially be adapted for 3,3-diethylazetidine (B13016976) hydrochloride. nih.gov Furthermore, exploring bio-inspired or chemoenzymatic routes could offer a more sustainable alternative to traditional organic synthesis. The development of a streamlined, two-step synthesis of 3-amino-1-benzhydrylazetidine highlights the potential for process optimization. researchgate.net

Table 1: Comparison of Synthetic Approaches for Azetidines

| Synthetic Method | Advantages | Disadvantages | Potential for 3,3-Diethylazetidine Synthesis |

| Traditional Cyclization | Well-established | Often requires harsh conditions, multi-step, low atom economy | Current basis for synthesis, but needs improvement |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | May require specific photocatalysts and light sources | High potential for developing novel, efficient routes |

| Chemoenzymatic Synthesis | High stereoselectivity, environmentally friendly | Limited enzyme availability and substrate scope | Promising for sustainable production if suitable enzymes are identified or engineered |

| Flow Chemistry | Improved safety, scalability, and reaction control | Initial setup costs can be high | Could enable safer and more efficient large-scale production |

Elucidation of Novel Reactivity Patterns for Further Functionalization

The reactivity of the azetidine ring is largely dictated by its ring strain, making it susceptible to ring-opening reactions. While this can be a synthetic liability, it also presents an opportunity for the development of novel functionalization strategies. Future research should focus on understanding and controlling the regioselectivity of ring-opening reactions to access a wider range of functionalized acyclic amines.

Conversely, methods for the selective functionalization of the C-H bonds of the azetidine ring without ring cleavage are highly desirable. This would allow for the late-stage modification of the 3,3-diethylazetidine scaffold, providing rapid access to a library of derivatives for biological screening. The development of methods for the stereoselective preparation of C2-substituted azetidines represents a significant advancement in this area. acs.org

Advanced Computational Approaches for De Novo Design of Azetidine-Based Molecules

The use of computational tools in drug discovery and materials science is rapidly expanding. mit.edu For 3,3-diethylazetidine hydrochloride, in silico methods can play a crucial role in predicting its physicochemical properties, conformational preferences, and potential biological targets. acs.orgnih.gov

Future research should leverage advanced computational techniques, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, to gain a deeper understanding of the structure-activity relationships of 3,3-diethylazetidine derivatives. mit.edu These methods can guide the rational design of new molecules with optimized properties for specific applications. For example, computational screening could identify derivatives with enhanced binding affinity for a particular protein target or with desirable electronic properties for use in organic electronic devices. nih.gov The use of computational modeling to guide the synthesis of azetidines has already demonstrated its potential to accelerate the discovery of new reactions and substrates. mit.edu A hybrid machine learning and atomistic modeling strategy has also been developed for scaffolding catalytic arrays in de novo protein backbones. biorxiv.org

Exploration of New Biological Targets and Material Science Applications

While azetidine-containing compounds have found application in medicinal chemistry, particularly as components of β-lactam antibiotics, the full therapeutic potential of 3,3-diethylazetidine hydrochloride remains largely unexplored. nih.gov Future research should focus on screening this compound and its derivatives against a wide range of biological targets. The development of azetidine amides as STAT3 inhibitors highlights the potential for this scaffold in cancer therapy. nih.gov

Beyond medicine, the unique properties of the azetidine ring suggest potential applications in materials science. For example, the incorporation of 3,3-diethylazetidine units into polymers could influence their thermal and mechanical properties. The use of 3,3-difluoroazetidine (B2684565) hydrochloride as a precursor for fluorescent dyes and energetic materials showcases the versatility of the azetidine scaffold. ossila.com

Uncovering Biosynthetic Pathways of Naturally Occurring Azetidines

Nature provides a vast blueprint for the synthesis of complex molecules. While 3,3-diethylazetidine itself has not been reported as a natural product, the study of the biosynthesis of other naturally occurring azetidines can provide valuable insights for the development of novel synthetic strategies. rsc.orgresearchgate.net The most abundant azetidine-containing natural product is azetidine-2-carboxylic acid. wikipedia.orgacs.org

Future research should aim to identify and characterize the enzymes responsible for the formation of the azetidine ring in microorganisms and plants. rsc.orgresearchgate.net This knowledge could be harnessed to develop biocatalytic methods for the synthesis of 3,3-diethylazetidine hydrochloride and its derivatives. Understanding these biosynthetic pathways could pave the way for the production of these compounds through fermentation or other biotechnological processes, offering a truly sustainable manufacturing route. rsc.orgresearchgate.net

Q & A

Q. Table 2: Typical HPLC Parameters

| Column Type | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time (min) |

|---|---|---|---|---|

| C18 | 70:30 ACN:H₂O + 0.1% TFA | 1.0 mL/min | 254 nm | 8.2 ± 0.3 |

Advanced Research Questions

How can dimeric impurities in 3,3-Diethylazetidine hydrochloride intermediates be identified and quantified?

Methodological Answer:

Q. Table 3: Common Impurities and Mitigation Strategies

| Impurity Type | Formation Pathway | Mitigation Approach |

|---|---|---|

| Dimer (3,3'-propane derivative) | Nucleophilic substitution | Reduce reaction time |

| Oxidative byproducts | Air exposure | Use inert atmosphere |

What experimental strategies are used to assess the stability of 3,3-Diethylazetidine hydrochloride under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies:

- Stabilization: Use amber vials, desiccants, and storage at -20°C for long-term preservation .

How can 3,3-Diethylazetidine hydrochloride be integrated into PROTAC® designs for targeted protein degradation?

Methodological Answer:

- Conjugation Chemistry:

- In Vitro Testing: Assess degradation efficiency in cancer cell lines (e.g., HEK293T) using Western blotting for target proteins .

What in vitro assays are recommended to evaluate the carcinogenic potential of 3,3-Diethylazetidine hydrochloride?

Methodological Answer:

- Ames Test: Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity .

- Micronucleus Assay: Treat human lymphocytes or HepG2 cells and quantify chromosomal aberrations .

- Regulatory Compliance: Align with Proposition 65 guidelines for carcinogen reporting if positive results are observed .

Note on Contradictory Evidence:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.